(+)-1-(9-Fluorenyl)ethyl chloroformate

Catalog No.
S587126
CAS No.
107474-79-3
M.F
C16H13ClO2
M. Wt
272.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1-(9-Fluorenyl)ethyl chloroformate

CAS Number

107474-79-3

Product Name

(+)-1-(9-Fluorenyl)ethyl chloroformate

IUPAC Name

[(1S)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m0/s1

InChI Key

SFRVOKMRHPQYGE-JTQLQIEISA-N

SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Synonyms

1-(9-fluorenyl)ethyl chloroformate, FLEC

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Isomeric SMILES

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Chiral Derivatizing Reagent

(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, is a chiral derivatizing reagent. [What is a chiral derivatizing reagent?] It is used in analytical chemistry to convert certain types of molecules into derivatives that are easier to separate and analyze.

Specifically, (+)-FLEC is commonly used for the derivatization of α-amino acids. [Source: American Chemical Society. "(+)-1-(9-Fluorenyl)ethyl Chloroformate." CAS . Accessed 22 Feb 2024]

(+)-1-(9-Fluorenyl)ethyl chloroformate is a chiral derivatizing agent commonly utilized in analytical chemistry, particularly for the separation of enantiomers via reversed-phase high-performance liquid chromatography (HPLC). This compound is characterized by its highly fluorescent properties, making it advantageous for detecting and quantifying chiral compounds, especially amino acids and pharmaceuticals. Its chemical structure includes a 9-fluorenyl group, which contributes to its fluorescence and reactivity as a chloroformate derivative .

(+)-1-(9-Fluorenyl)ethyl chloroformate primarily participates in substitution reactions where the chloroformate group is replaced by various nucleophiles. It also engages in derivatization reactions with amino acids and amines, forming stable fluorescent derivatives. The typical reaction conditions involve mild temperatures, often utilizing a base such as pyridine to neutralize hydrochloric acid formed during the reaction.

Types of Reactions

  • Substitution Reactions: Replacement of the chloroformate group.
  • Derivatization Reactions: Formation of fluorescent derivatives with amino acids.

Common Reagents and Conditions

  • Reagents: Primary and secondary amines, amino acids.
  • Conditions: Mild temperatures, presence of bases like pyridine.

Major Products Formed

The main products from these reactions are fluorescent derivatives that can be detected using HPLC, facilitating the analysis of chiral compounds.

The biological activity of (+)-1-(9-Fluorenyl)ethyl chloroformate is primarily linked to its role in analyzing amino acid stereochemistry. By enabling the separation of chiral amino acids, this compound aids in understanding their metabolic pathways and biological functions. The interaction mechanism involves chiral derivatization, which enhances the detection capabilities for specific enantiomers in biological samples .

Mechanism of Action

  • Target: Chiral amino acids.
  • Mode of Action: Chiral derivatization enhances detection.
  • Biochemical Pathways: Involvement in amino acid metabolism.

The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves reacting 9-fluorenylmethanol with phosgene or a phosgene equivalent. This reaction is conducted in the presence of a base like pyridine to facilitate the formation of the chloroformate group while ensuring safety due to the toxicity of phosgene. The product is then purified through methods such as distillation or recrystallization .

Synthetic Routes

  • Starting Material: 9-fluorenylmethanol.
  • Reagents: Phosgene or phosgene equivalents.
  • Base: Pyridine.

(+)-1-(9-Fluorenyl)ethyl chloroformate finds diverse applications across several fields:

  • Analytical Chemistry: Used for chiral derivatization to separate enantiomers.
  • Pharmaceutical Research: Assists in determining enantiomeric purity crucial for drug efficacy and safety.
  • Quality Control: Employed in industrial processes to ensure consistency in chiral compounds .

Interaction studies involving (+)-1-(9-Fluorenyl)ethyl chloroformate focus on its ability to form stable derivatives with various nucleophiles. These interactions are critical for understanding its effectiveness as a chiral derivatizing agent, particularly in analyzing complex biological samples. The compound's reactivity with different amines and amino acids allows researchers to explore its utility in various analytical methods.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with (+)-1-(9-Fluorenyl)ethyl chloroformate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
9-FluorenylmethanolAlcoholPrecursor for synthesis; lacks chloroformate group.
2,2,2-Trichloroethyl chloroformateChloroformateMore reactive but less selective than (+)-FLEC.
1-(9-Fluorenyl)ethyl carbamateCarbamateLess fluorescent; used for different derivatization.
(−)-1-(9-Fluorenyl)ethyl chloroformateEnantiomerSimilar reactivity but different optical activity.

Compared to these compounds, (+)-1-(9-Fluorenyl)ethyl chloroformate stands out due to its high fluorescence and effectiveness as a chiral derivatizing agent, making it particularly valuable in analytical applications .

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

272.0604073 g/mol

Monoisotopic Mass

272.0604073 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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